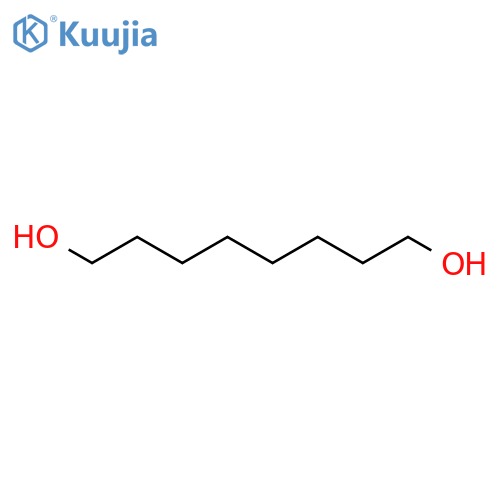Cas no 629-41-4 (1,8-Octanediol)

1,8-Octanediol structure
商品名:1,8-Octanediol
1,8-Octanediol 化学的及び物理的性質
名前と識別子
-
- 1,8-Octanediol
- Octamethylene glycol
- Octanediol
- 1,8-Dihydroxyoctane~Octamethylene glycol
- 1,8-DIHYDROXYOCTANE
- Octane-1,8-diol
- OCTANEDIOL, 1,8-(RG)
- 1,10-octanediol
- 1,6-hexanediol
- 1,8-0ctanediol
- 1,8-OCLanediol
- 1,8-octandiol
- 8-Octanediol
- Octan-1,8-diol
- OCTYLENE GLYCOL
- ODOL
- OEIJHBUUFURJLI-UHFFFAOYSA-N
- 806K32R50Z
- 1, 8-Octandiol
- Octane-1,8-diol;
- KSC358I9P
- BIDD:ER0591
- BDBM22602
- NSC81228
- BCP26060
- LMFA05000683
- OR2431
- SBB060739
- .ALPHA.,.OMEGA.-OCTANEDIOL
- AKOS015856564
- Q3348792
- SY006277
- DTXCID702416
- UNII-806K32R50Z
- 1,8-OCTAMETHYLENE GLYCOL
- O12036
- .OMEGA.-OCTANEDIOL
- AS-12687
- CHEBI:44630
- ODI
- CS-W018224
- 1,8-Octanediol, 98%
- Octane-1,8-diol;1,8-Dihydroxyoctane
- AC-662
- SCHEMBL22427
- ORISTAR OTD
- O0024
- NS00035225
- NSC 81228
- O-1000
- MFCD00002989
- 629-41-4
- ALPHA,OMEGA-OCTANEDIOL
- 31762-64-8
- OCTANEDIOL [INCI]
- EN300-85286
- DTXSID2022416
- NSC-81228
- EINECS 211-090-8
- CHEBI:37872
- OMEGA-OCTANEDIOL
- CCG-40427
-
- MDL: MFCD00002989
- インチ: 1S/C8H18O2/c9-7-5-3-1-2-4-6-8-10/h9-10H,1-8H2
- InChIKey: OEIJHBUUFURJLI-UHFFFAOYSA-N
- ほほえんだ: O([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])O[H]
- BRN: 1633499
計算された属性
- せいみつぶんしりょう: 146.13100
- どういたいしつりょう: 146.131
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 7
- 複雑さ: 47.2
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 40.5
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 白色レンズ粉末。
- 密度みつど: 1,053g/cm
- ゆうかいてん: 59.0 to 62.0 deg-C
- ふってん: 166°C/10mmHg(lit.)
- フラッシュポイント: 華氏温度:248°f
摂氏度:120°c - 屈折率: 1,438-1,44
- すいようせい: Soluble in water and methanol.
- PSA: 40.46000
- LogP: 1.31160
- FEMA: 3228
- ようかいせい: 水に微溶解する。
1,8-Octanediol セキュリティ情報
-
記号:

- シグナルワード:Warning
- 危害声明: H319
- 警告文: P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: S24/25
-
危険物標識:


- ちょぞうじょうけん:Store at room temperature
- リスク用語:R20/21/22
- セキュリティ用語:S24/25
1,8-Octanediol 税関データ
- 税関コード:29053980
- 税関データ:
中国税関コード:
2905399090概要:
29053999090他のジオール。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量包装する
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
29053999090その他のグリコール。規制条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.一般関税:30.0%
1,8-Octanediol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB118328-50 g |
1,8-Octanediol, 98%; . |
629-41-4 | 98% | 50g |
€83.00 | 2023-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | O0024-500g |
1,8-Octanediol |
629-41-4 | 99.0%(GC) | 500g |
¥3520.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | O024A-500g |
1,8-Octanediol |
629-41-4 | 98% | 500g |
¥1209.0 | 2022-06-10 | |
| eNovation Chemicals LLC | D488384-50g |
Octane-1,8-diol |
629-41-4 | 97% | 50g |
$500 | 2024-06-05 | |
| Key Organics Ltd | AS-12687-100G |
1,8-Octanediol |
629-41-4 | >99% | 100g |
£204.00 | 2025-02-08 | |
| Enamine | EN300-85286-25g |
octane-1,8-diol |
629-41-4 | 95% | 25g |
$35.0 | 2023-09-02 | |
| Enamine | EN300-85286-0.1g |
octane-1,8-diol |
629-41-4 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
| Enamine | EN300-85286-25.0g |
octane-1,8-diol |
629-41-4 | 95.0% | 25.0g |
$35.0 | 2025-03-21 | |
| TRC | O237305-100g |
1,8-Octanediol |
629-41-4 | 100g |
$ 379.00 | 2023-09-06 | ||
| eNovation Chemicals LLC | D488384-100g |
Octane-1,8-diol |
629-41-4 | 97% | 100g |
$870 | 2024-06-05 |
1,8-Octanediol サプライヤー
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
(CAS:629-41-4)
注文番号:SFD1861
在庫ステータス:
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Wednesday, 11 December 2024 17:03
価格 ($):
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:629-41-4)1,8-Octanediol
注文番号:A834108
在庫ステータス:in Stock
はかる:1kg
清らかである:99%
最終更新された価格情報:Monday, 2 September 2024 15:36
価格 ($):210.0
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:629-41-4)1,8-辛二醇
注文番号:LE1659808
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:31
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:629-41-4)1,8-Octanediol
注文番号:LE6299
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:49
価格 ($):discuss personally
1,8-Octanediol 関連文献
-
M. Concepción Serrano,María C. Gutiérrez,Ricardo Jiménez,M. Luisa Ferrer,Francisco del Monte Chem. Commun. 2012 48 579
-
Yuzhang Du,Juan Ge,Yongping Shao,Peter X. Ma,Xiaofeng Chen,Bo Lei J. Mater. Chem. B 2015 3 2986
-
Xin Yang,Dexing Li,Chenggang Song,Peiyuan Shao,Shiming Wang,Ziqing Wang,Yin Lv,Zhong Wei RSC Adv. 2020 10 6414
-
Eloy Rodríguez-deLeón,Moustapha Bah,José E. Báez,María T. Hernández-Sierra,Karla J. Moreno,Alejandro Nu?ez-Vilchis,José Bonilla-Cruz,Kenneth J. Shea RSC Adv. 2022 12 30851
-
Hongye Ye,Kangyi Zhang,Dan Kai,Zibiao Li,Xian Jun Loh Chem. Soc. Rev. 2018 47 4545
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:629-41-4)Octane-1,8-diol

清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ
Suzhou Senfeida Chemical Co., Ltd
(CAS:629-41-4)1,8-Octanediol

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ














